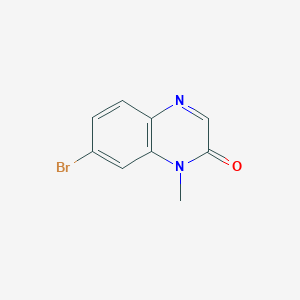

7-Bromo-1-methyl-1H-quinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-1-methyl-1H-quinoxalin-2-one is a heterocyclic organic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of a bromine atom at the 7th position and a methyl group at the 1st position of the quinoxaline ring distinguishes this compound from other quinoxaline derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-Bromo-1-methyl-1H-quinoxalin-2-one involves the alkylation of 7-bromo-1H-quinoxalin-2(3H)-one. This reaction typically uses methyl iodide as the alkylating agent in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at ambient temperature for about 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-1-methyl-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoxaline core can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinoxalines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 7-Bromo-1-methyl-1H-quinoxalin-2-one is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

7-Bromoquinoxalin-2(1H)-one: Lacks the methyl group at the 1st position.

1-Methylquinoxalin-2(1H)-one: Lacks the bromine atom at the 7th position.

Quinoxalin-2(1H)-one: Lacks both the bromine atom and the methyl group.

Uniqueness

7-Bromo-1-methyl-1H-quinoxalin-2-one is unique due to the combined presence of the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Actividad Biológica

7-Bromo-1-methyl-1H-quinoxalin-2-one is a heterocyclic organic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the 7th position and a methyl group at the 1st position of the quinoxaline ring. These substitutions significantly influence its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.07 g/mol |

| Log P (iLOGP) | 2.1 |

| BBB Permeability | Yes |

| Safety Classification | Warning (H302, H315, H319, H335) |

Biochemical Interactions

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition affects the metabolism of various substrates, which can lead to significant pharmacological effects. The compound exerts its effects by binding to specific biomolecules, altering their activity and influencing cellular processes such as gene expression and apoptosis.

Cellular Effects

Research indicates that this compound modulates several cellular signaling pathways, impacting oxidative stress responses and apoptosis mechanisms. For instance, it has been shown to alter gene expression related to these processes, suggesting potential applications in cancer therapy and neuroprotection.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, demonstrating its ability to induce apoptosis in various cancer cell lines. For example, one study reported that treatment with this compound led to significant reductions in cell viability in human breast cancer cells, indicating its potential as a chemotherapeutic agent.

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier (BBB) enhances its potential for neuroprotective applications. Preliminary findings suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Study on Cytochrome P450 Inhibition

A detailed study demonstrated that this compound selectively inhibits CYP1A2 activity. The inhibition was assessed using various substrates, revealing a dose-dependent response that highlights the compound's potential for drug-drug interactions in therapeutic settings .

Anticancer Activity Assessment

In a recent investigation involving human cancer cell lines, this compound exhibited IC50 values ranging from 5 µM to 15 µM across different cell types. The compound's mechanism of action was linked to the induction of apoptosis through mitochondrial pathways .

Neuroprotective Mechanism Exploration

Research focusing on neuroprotection indicated that this compound could reduce neuronal apoptosis induced by oxidative stress. In vitro studies showed that it decreased reactive oxygen species (ROS) levels in neuronal cells treated with neurotoxins .

Propiedades

IUPAC Name |

7-bromo-1-methylquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVQENRTPCMCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)N=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510861 |

Source

|

| Record name | 7-Bromo-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82019-32-7 |

Source

|

| Record name | 7-Bromo-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.